4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

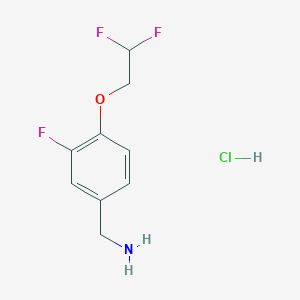

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[4-(2,2-difluoroethoxy)-3-fluorophenyl]methanamine hydrochloride. This nomenclature precisely describes the structural arrangement of functional groups within the molecule, starting with the methanamine group attached to a substituted phenyl ring. The structural representation reveals a benzene ring bearing two distinct fluorine-containing substituents: a 2,2-difluoroethoxy group at the 4-position and a fluorine atom at the 3-position relative to the methanamine attachment point.

The compound's structural framework can be systematically analyzed through its Simplified Molecular Input Line Entry System representation, which is documented as NCC1=CC=C(C(F)=C1)OCC(F)F.[H]Cl. This notation clearly delineates the connectivity pattern, showing the amine group connected to a methylene carbon, which is then attached to the aromatic ring system. The difluoroethoxy substituent is represented by the OCC(F)F portion, while the aromatic fluorine is indicated by the F directly attached to the benzene ring carbon.

The three-dimensional structural arrangement of this compound exhibits specific spatial orientations that influence its chemical reactivity and biological interactions. The electron-withdrawing effects of the fluorine atoms create distinct electronic distributions within the molecule, affecting both the aromatic ring's electron density and the amine group's basicity. The ether linkage connecting the difluoroethyl group to the aromatic ring provides conformational flexibility while maintaining the overall structural integrity of the compound.

Propriétés

IUPAC Name |

[4-(2,2-difluoroethoxy)-3-fluorophenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-7-3-6(4-13)1-2-8(7)14-5-9(11)12;/h1-3,9H,4-5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCAGGLRDSRFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)OCC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12ClF3NO

- Molecular Weight : 253.66 g/mol

The compound features a difluoroethoxy group and a fluorobenzylamine moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and may influence the compound's binding affinity to biological targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to neurotransmitter receptors, potentially affecting signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. The presence of fluorine is known to enhance antibacterial efficacy by altering membrane permeability and inhibiting biofilm formation.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Fluorinated compounds often show improved bioavailability and metabolic stability, making them suitable candidates for anticancer drug development.

- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is potential for this compound to exhibit neuropharmacological activity.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- A study on fluoroaryl derivatives reported significant antibacterial activity against Staphylococcus aureus, highlighting the importance of fluorine substitution in enhancing antimicrobial properties .

- Another investigation into fluorinated benzylamines revealed their ability to inhibit specific cancer cell lines, suggesting that similar mechanisms might be at play for this compound .

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Neuropharmacological | Potential psychoactive effects |

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated various fluoroaryl compounds against S. aureus, where compounds with similar structures to this compound showed promising results in inhibiting bacterial growth and biofilm formation.

- Cytotoxicity Assays : In vitro assays demonstrated that fluorinated benzylamines exhibited significant cytotoxicity against multiple cancer cell lines, indicating a potential pathway for therapeutic development involving this compound.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride

- Molecular Formula: C₉H₁₁ClF₃NO

- Molecular Weight : 241.64 g/mol

- CAS Number : 1373865-71-4

- Structure : Features a benzylamine core substituted with a 2,2-difluoroethoxy group at the 4-position and a fluorine atom at the 3-position, with a hydrochloride salt counterion .

Key Properties :

- High purity (≥95%) and stability under standard storage conditions.

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorinated Benzylamine Derivatives

The compound is compared to analogs with modifications in substituent type, position, and fluorination patterns (Table 1).

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Fluorination Impact : The target compound’s difluoroethoxy group increases electronegativity and metabolic stability compared to methoxy or benzyloxy analogs .

- Positional Effects : Substituent positioning (e.g., 3-F vs. 6-F) alters steric hindrance and receptor-binding affinity. For example, 2-(difluoromethoxy)-6-fluorobenzylamine HCl (CAS 1354951-46-4) shows reduced steric bulk compared to the target compound .

Méthodes De Préparation

Starting Materials and Key Intermediates

The synthesis starts from readily available fluorinated benzyl compounds such as 3-fluorobenzyl derivatives or fluorobenzonitriles. According to patent EP1114809A1, compounds like 2,6-difluorobenzyl alcohol and related fluorobenzyl alcohols are key intermediates obtained from corresponding fluorobenzonitriles by controlled hydrolysis and reduction steps.

Etherification to Introduce 2,2-Difluoroethoxy Group

The 2,2-difluoroethoxy substituent is introduced through an etherification reaction, typically by reacting the fluorobenzyl alcohol intermediate with a difluoroalkyl halide or equivalent electrophile under basic conditions. This step requires careful control of temperature (preferably between 0 to 80°C) and reaction time (0.1 to 48 hours) to maximize yield and minimize side reactions.

Conversion to Benzylamine Hydrochloride

The benzyl alcohol or related intermediates are converted to benzylamine derivatives through nitrile reduction or amination reactions. The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid or suitable acid sources. The hydrochloride form improves compound stability and handling.

Process Optimization and Reaction Conditions

Research Findings and Industrial Relevance

- The described processes avoid the need for special reagents or harsh conditions, making them suitable for large-scale industrial production.

- Use of organic carboxylic acids in the hydrolysis and amination steps improves reaction control and product purity compared to inorganic acids.

- The reaction steps are short and yield high-purity intermediates, facilitating downstream processing and final compound isolation.

- Purification typically involves extraction with organic solvents and distillation under reduced pressure to achieve high purity (>99%).

Summary Table of Key Preparation Steps

Q & A

Q. How can synthetic routes for 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by testing alternative bases (e.g., Cs₂CO₃ vs. K₂CO₃) in polar aprotic solvents like DMF or DMSO. Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts. For purification, employ gradient column chromatography with ethyl acetate/petroleum ether systems (e.g., 10:1 to 20:1 ratios) to isolate the target compound . Post-synthesis, validate purity using ¹H/¹³C NMR and LC-MS to confirm absence of unreacted precursors or halogenated impurities .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Use ¹H/¹⁹F NMR to confirm fluorine substitution patterns and verify the difluoroethoxy group’s presence. LC-MS with electrospray ionization (ESI) can detect molecular ions ([M+H]⁺) and fragmentation patterns. For crystallinity assessment, perform XRD on recrystallized samples. Differential scanning calorimetry (DSC) or melting point analysis (e.g., mp 249–254°C for analogous brominated derivatives) provides thermal stability data .

Q. How can researchers address solubility challenges in aqueous buffers during biological assays?

- Methodological Answer : Test co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility. Conduct pH-dependent solubility studies in PBS (pH 7.4) or acetate buffers (pH 4.5) to mimic physiological conditions. For in vitro assays, pre-dissolve the compound in DMSO and dilute into assay media while monitoring precipitation via dynamic light scattering (DLS) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results for this compound’s bioactivity?

- Methodological Answer : Perform docking studies with updated force fields (e.g., OPLS4) to account for fluorine’s electronegativity and steric effects. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. If discrepancies persist, synthesize analogs (e.g., replacing difluoroethoxy with methoxy groups) to isolate structural contributors to activity .

Q. How can impurity profiling be conducted to identify degradation products under accelerated stability conditions?

- Methodological Answer : Expose the compound to stress conditions (40°C/75% RH, UV light) for 4–8 weeks. Analyze degraded samples via LC-HRMS with a C18 column and 0.1% formic acid mobile phase. Compare fragmentation patterns with synthetic standards (e.g., dehalogenated or oxidized derivatives). Quantify impurities using a calibration curve and report thresholds per ICH Q3A guidelines .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

- Methodological Answer : Use hepatocyte microsomes (human or rodent) incubated with NADPH cofactors. Monitor parent compound depletion over time via LC-MS/MS. Calculate intrinsic clearance (Clₙₜ) and compare to reference compounds. For CYP450 inhibition studies, employ fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize selectivity against off-target receptors?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing fluorine with chlorine or altering the benzylamine linker). Screen against a panel of related receptors (e.g., GPCRs, kinases) using radioligand binding assays. Apply multivariate statistical analysis (e.g., PCA) to correlate structural features with selectivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.